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The term "ring-methylated amphetamine analogs" refers to a class of compounds where a methyl group is

attached to the phenyl ring of the amphetamine molecule at different positions, creating the ortho (o-TAP),

meta (m-TAP), and para (p-TAP) isomers. A 1990 study provides direct comparative data on their stimulus

properties [1].

The table below summarizes the key experimental findings from a drug discrimination study in rats trained

to identify (+)-amphetamine [1].

Compound
Amphetamine-like
stimulus effect

Potency
(ED₅₀)

Behavioral Effects and Notes

o-TAP (ortho-

methyl)

Full substitution 4.1 mg/kg Produced a complete amphetamine-like

stimulus; approximately one-tenth as potent
as (+)-amphetamine.

m-TAP (meta-
methyl)

Partial substitution
(≈50%)

Not
determined

Disrupted behavior at slightly higher doses,
preventing a reliable conclusion on its

amphetamine-like character.

p-TAP (para-

methyl)

Partial substitution

(≈50%)

Not

determined

Similar to m-TAP; produced partial

generalization followed by behavioral
disruption at higher doses.
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Detailed Experimental Protocols

To help you evaluate the data, here are the methodologies used in the key study cited above.

Drug Discrimination Paradigm: The core experiment used rats trained to discriminate 1.0 mg/kg of

(+)-amphetamine from saline under a variable-interval 15-second (VI-15) schedule of
reinforcement [1]. In this protocol, animals learn to press one lever for a food reward after receiving

the drug and another lever after receiving saline. This model is highly specific for testing the
subjective effects of psychoactive substances.

Stimulus Generalization Test: After the discrimination was reliably learned, the rats were tested with
different doses of o-TAP, m-TAP, and p-TAP. The percentage of responses on the drug-associated

lever was measured to determine if the test compound produced effects similar to (+)-amphetamine.
Full substitution (generalization) is typically defined as ≥80% drug-lever responding, while partial

substitution suggests overlapping but not identical effects [1].
Data Analysis: The potency of o-TAP was quantified by calculating its ED₅₀ value (4.1 mg/kg), which

is the dose at which the compound produces 50% of the maximum effect (i.e., 50% drug-lever
responding) [1].

Neuropharmacological Context of Substituted
Amphetamines

While direct data on TAPs is limited, research on other ring-substituted amphetamines provides insight into

how structural changes influence activity.

Fluorinated Analogs: Recent studies show that fluorination of the amphetamine ring produces

compounds with significant abuse potential. For instance, 2- and 3-fluoroamphetamine (FA) and
fluoromethamphetamine (FMA) fully substitute for methamphetamine in drug discrimination studies

and stimulate locomotor activity in mice, indicating similar mechanisms of action [2].
Other Structural Modifications: A 2017 study systematically evaluated novel amphetamine

derivatives with substitutions on the amine group (e.g., N-benzyl) or the phenyl ring (e.g., para-
methyl, ethylenedioxy). It found that N-benzylamphetamine (NBNA) produced rewarding effects in

conditioned place preference and self-administration tests, while para-methylamphetamine (PMEA)
did not, highlighting that even similar-looking modifications can lead to vastly different

pharmacological outcomes [3].

The following diagram illustrates the primary mechanism of action shared by many stimulant-type

substituted amphetamines, which underlies the effects studied in the comparative experiments.
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Figure 1. Simplified Monoamine-Releasing Mechanism of Stimulant Amphetamines
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Key Conclusions and Research Implications

The available evidence, though limited, points to clear structure-activity relationships:

Position of Substitution is Critical: The ortho-position (o-TAP) is most conducive to producing a full

amphetamine-like stimulus, whereas meta- and para-substitutions result in incomplete or disrupted
effects [1].

A Foundation for Further Study: The older data on TAPs serves as a foundational finding. The
ongoing research on fluorinated and other novel analogs [2] [3] confirms that the amphetamine

backbone remains a fertile ground for discovering new psychoactive substances with varying
potencies and abuse potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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